molecular formula C8H5Cl2N B1610655 4,7-dichloro-1H-indole CAS No. 96129-73-6

4,7-dichloro-1H-indole

Cat. No. B1610655
CAS RN: 96129-73-6
M. Wt: 186.03 g/mol
InChI Key: WYCCABIEVMZKJK-UHFFFAOYSA-N
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Description

4,7-Dichloro-1H-indole (4,7-DCI) is an organic compound belonging to the group of heterocyclic compounds. It is an indole derivative, which is a six-membered aromatic ring-structure containing two nitrogen atoms. 4,7-DCI has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Indole derivatives are significant types of molecules in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The methods of application or experimental procedures vary depending on the specific type of indole derivative and its intended use. For example, the synthesis of indole derivatives often involves chemical reactions under controlled conditions .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have been found to exhibit antitumor, antibacterial, antiviral, and antifungal activities .
  • Scientific Field: Pharmaceutical Sciences

    • Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : The methods of application or experimental procedures again depend on the specific type of indole derivative and its intended use. For instance, antiviral indole derivatives are often tested in vitro against a range of RNA and DNA viruses .
    • Results or Outcomes : Various indole derivatives have shown promising results in these areas. For example, certain 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide derivatives displayed improved in vitro activity .
  • Scientific Field: Alkaloid Synthesis

    • Application Summary : Indoles are significant heterocyclic systems in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have been found to exhibit antitumor, antibacterial, antiviral, and antifungal activities .
  • Scientific Field: Antiviral Research

    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results or Outcomes : Compounds 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide and N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide active compounds displayed improved in vitro activity .
  • Scientific Field: Organic Synthesis

    • Application Summary : Indoles are significant heterocyclic systems in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have been found to exhibit antitumor, antibacterial, antiviral, and antifungal activities .
  • Scientific Field: Antiviral Research

    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results or Outcomes : Compounds 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide and N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide active compounds displayed improved in vitro activity .

properties

IUPAC Name

4,7-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCCABIEVMZKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541840
Record name 4,7-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dichloro-1H-indole

CAS RN

96129-73-6
Record name 4,7-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JA Golen, DR Manke - IUCrData, 2016 - scripts.iucr.org
The title compound, C8H3Cl2NO2, has a single near-planar molecule in the asymmetric unit, with the non-H atoms having a mean deviation from planarity of 0.042 Å. In the crystal, the …
Number of citations: 2 scripts.iucr.org
M Scrima, G Lauro, M Grimaldi… - Journal of medicinal …, 2014 - ACS Publications
N6-isopentenyladenosine (i6A), a modified nucleoside belonging to the cytokinin family, has shown in humans many biological actions, including antitumoral effects through the …
Number of citations: 25 pubs.acs.org
A Gorodnova, VN Ivanov, AV Kurkin… - Powder Diffraction, 2023 - cambridge.org
The crystal structure of 5-(3-methoxyphenyl)indoline-2,3-dione (C15H11NO3) was solved and refined using laboratory powder diffraction data and optimized using density functional …
Number of citations: 0 www.cambridge.org
AR Maolanon, R Risgaard, SY Wang… - ACS chemical …, 2017 - ACS Publications
A series of analogues based on serine as lead structure were designed, and their agonist activities were evaluated at recombinant NMDA receptor subtypes (GluN1/2A-D) using two-…
Number of citations: 19 pubs.acs.org

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